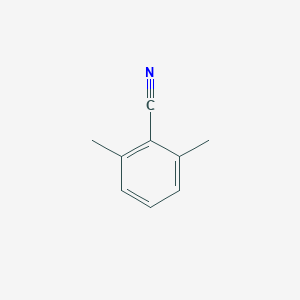

2,6-Dimethylbenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98304. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSACPWSIIRFHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215957 | |

| Record name | 2,6-Dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6575-13-9 | |

| Record name | 2,6-Dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6575-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6575-13-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZH37S5B0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dimethylbenzonitrile (CAS 6575-13-9): Properties, Synthesis, and Applications for the Research Professional

Introduction

In the landscape of organic synthesis, particularly within pharmaceutical and materials science research, the selection of appropriate building blocks is paramount. 2,6-Dimethylbenzonitrile, also known by its CAS number 6575-13-9, stands out as a valuable and versatile aromatic nitrile.[1] Its structure is characterized by a benzene ring functionalized with a cyano group (-C≡N) and flanked by two methyl groups at the ortho positions.[1] This specific substitution pattern imparts significant steric hindrance around the nitrile moiety and the adjacent ring positions, a feature that chemists can exploit to direct reactivity and construct complex molecular architectures. This guide provides an in-depth analysis of its properties, a reliable synthesis protocol, its key reactive pathways, and essential handling information, designed for the discerning researcher and drug development professional.

Section 1: Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is the foundation of its effective use in the laboratory. These properties dictate choices for reaction solvents, purification methods, and storage conditions. This compound is a white to off-white crystalline solid at room temperature, which simplifies handling and weighing compared to volatile liquids.[2][3][4] Its solubility profile—low in water but soluble in common organic solvents like ethanol and acetone—is typical for aromatic compounds of its class and is a key consideration for reaction and purification design.[1]

| Property | Value | Source(s) |

| CAS Number | 6575-13-9 | [5][6] |

| Molecular Formula | C₉H₉N | [7][8] |

| Molecular Weight | 131.17 g/mol | [2][6] |

| Appearance | White to cream/beige crystalline powder | [2][3][4] |

| Melting Point | 88 - 92 °C | [9][10] |

| Boiling Point | 228.7 °C @ 760 mmHg; 93 °C @ 10 mmHg | [5][10] |

| Solubility | Low in water; Soluble in ethanol, acetone | [1] |

| Density (estimate) | ~1.01 g/cm³ | [2][10] |

| IUPAC Name | This compound | [3][6] |

| Synonyms | 2-Cyano-m-xylene | [1][2] |

Section 2: Spectroscopic Signature for Structural Verification

Confirming the identity and purity of a starting material is a non-negotiable step in any synthetic workflow. The symmetrical nature of this compound gives it a clean and easily interpretable spectroscopic signature.

-

¹H NMR Spectroscopy: The molecule's C₂ᵥ symmetry results in a simplified spectrum. The six protons of the two equivalent methyl groups will appear as a sharp singlet, typically around 2.5 ppm. The aromatic region will show two signals corresponding to the three protons: a triplet for the single proton at the para position (C4) and a doublet for the two equivalent protons at the meta positions (C3 and C5).

-

¹³C NMR Spectroscopy: Due to symmetry, only six distinct carbon signals are expected: one for the nitrile carbon (C≡N), one for the two methyl carbons (-CH₃), and four for the aromatic carbons (C1, C2/C6, C3/C5, and C4). The nitrile carbon signal is particularly diagnostic, appearing significantly downfield.

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum is the sharp, strong absorption band corresponding to the C≡N stretching vibration. This peak is typically observed in the 2220-2240 cm⁻¹ region.[11] Its presence is a definitive indicator of the nitrile functionality. Other expected signals include C-H stretches for the aromatic and aliphatic protons and C=C stretching bands for the aromatic ring.[12]

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) will be observed at m/z = 131. A common fragmentation pathway would involve the loss of a methyl group, leading to a significant fragment at m/z = 116.

| Spectroscopic Data | Expected Observation |

| ¹H NMR | Singlet (~2.5 ppm, 6H); Multiplets in aromatic region (3H) |

| ¹³C NMR | 6 unique signals, including a characteristic nitrile carbon signal |

| IR (cm⁻¹) | ~2230 (C≡N stretch, strong, sharp) |

| MS (EI) | M⁺ at m/z = 131 |

| UV-Vis (λmax) | 231 nm (in Ethanol)[2] |

Section 3: Synthesis and Purification

A common and reliable method for preparing this compound is the Sandmeyer reaction, which transforms the corresponding aniline into the nitrile via a diazonium salt intermediate.[13] This classic transformation is valued for its reliability and scalability.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Sandmeyer Synthesis

Causality and self-validation are built into this protocol. Each step is designed to maximize yield and purity, with explanations for critical parameters.

-

Diazotization of 2,6-Dimethylaniline:

-

Procedure: To a stirred solution of 2,6-dimethylaniline (1.0 eq) in aqueous hydrochloric acid (~3 eq), cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (1.1 eq) in water is added dropwise. The temperature must be rigorously maintained below 5 °C.

-

Expert Insight: The formation of the diazonium salt is highly exothermic. Maintaining a low temperature is critical because diazonium salts are thermally unstable and can decompose violently or lead to unwanted side products (e.g., phenols) if allowed to warm. The endpoint of the diazotization can be verified by testing a drop of the solution with starch-iodide paper; a persistent blue-black color indicates the presence of excess nitrous acid.

-

-

Cyanation (Sandmeyer Reaction):

-

Procedure: In a separate flask, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water is prepared and warmed gently to facilitate dissolution, then cooled. The cold diazonium salt solution from Step 1 is then added slowly to this catalyst solution. Effervescence (N₂ gas) will be observed.

-

Expert Insight: The use of a copper(I) cyanide catalyst is classic for the Sandmeyer reaction, facilitating the displacement of the diazonium group with the cyanide nucleophile. The reaction is allowed to stir at room temperature and may be gently warmed (e.g., to 50-60 °C) to ensure completion, which is signaled by the cessation of nitrogen evolution.

-

-

Work-up and Purification:

-

Procedure: The reaction mixture is neutralized and then extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Expert Insight: The crude product, often an oil or a low-melting solid, can be purified by recrystallization. The choice of solvent is key; a solvent system where the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol/water or hexanes/ethyl acetate) is ideal. Purity can be confirmed using the spectroscopic methods outlined in Section 2.

-

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its nitrile group, which serves as a versatile precursor to other critical functional groups. The steric shielding from the ortho-methyl groups moderates this reactivity in predictable and useful ways.

Caption: Key transformations of this compound.

The Nitrile Group as a Synthetic Handle

-

Reduction to 2,6-Dimethylbenzylamine: The nitrile can be readily reduced to the corresponding primary amine, 2,6-dimethylbenzylamine.[13]

-

Methodology: Potent reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent are highly effective. Alternatively, catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium catalyst) offers a milder, scalable option.

-

Application Insight: The resulting benzylamine is a crucial intermediate. Its primary amine functionality is a nucleophile used to construct amides, sulfonamides, and imines—scaffolds that are ubiquitous in active pharmaceutical ingredients (APIs). The steric bulk of the 2,6-dimethylphenyl group can be used to influence the conformation of the final molecule, potentially enhancing binding affinity to a biological target.

-

-

Hydrolysis to 2,6-Dimethylbenzoic Acid: Under forcing acidic or basic conditions with heat, the nitrile group can be fully hydrolyzed to a carboxylic acid.

-

Methodology: Refluxing in strong aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) followed by acidic workup will yield 2,6-dimethylbenzoic acid.

-

Application Insight: Sterically hindered carboxylic acids are important in medicinal chemistry and materials science. They can be converted to esters, acid chlorides, or amides. The steric hindrance can increase the metabolic stability of an adjacent ester or amide bond by preventing enzymatic hydrolysis, a common strategy in drug design to improve pharmacokinetic profiles.

-

Section 5: Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. This compound is classified as hazardous and requires appropriate precautions.[9]

| Hazard Statement | GHS Code | Class |

| Harmful if swallowed | H302 | Acute Toxicity, Oral (Cat. 4) |

| Causes skin irritation | H315 | Skin Corrosion/Irritation (Cat. 2) |

| Causes serious eye irritation | H319 | Eye Damage/Irritation (Cat. 2A) |

| May cause respiratory irritation | H335 | STOT SE (Cat. 3) |

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and nitrile gloves when handling this compound.[9]

-

Handling: As a crystalline solid, handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9] Avoid contact with skin and eyes. Wash hands thoroughly after use.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][9] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[9]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[9]

Conclusion

This compound is more than just a simple aromatic compound; it is a strategic building block for chemists aiming to introduce a sterically defined 2,6-dimethylphenyl motif. Its well-defined physical properties, straightforward synthesis, and predictable reactivity make it a reliable tool in the synthetic arsenal. By leveraging the transformations of its nitrile group, researchers in drug development and materials science can access unique amines and carboxylic acids, enabling the construction of novel and functionally complex molecules.

References

-

PrepChem.com. Synthesis of this compound. [Link]

-

NIST. This compound - NIST Chemistry WebBook. [Link]

-

PubChem. This compound | C9H9N | CID 81057. [Link]

-

NIST. This compound IR Spectrum - NIST Chemistry WebBook. [Link]

-

Bouwman, J., et al. (2021). Mid-infrared Spectroscopy of Protonated Benzonitrile, 2-Cyanonaphthalene, and 9-Cyanoanthracene for Astrochemical Consideration. The Journal of Physical Chemistry A. [Link]

Sources

- 1. CAS 6575-13-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. A14461.06 [thermofisher.com]

- 4. This compound | 6575-13-9 [sigmaaldrich.com]

- 5. This compound | 6575-13-9 [sigmaaldrich.com]

- 6. This compound | C9H9N | CID 81057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound CAS#: 6575-13-9 [m.chemicalbook.com]

- 11. d-nb.info [d-nb.info]

- 12. This compound [webbook.nist.gov]

- 13. prepchem.com [prepchem.com]

physical and chemical properties of 2,6-Dimethylbenzonitrile

An In-depth Technical Guide to 2,6-Dimethylbenzonitrile: Properties, Synthesis, and Applications for the Modern Researcher

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a key aromatic nitrile, serves as a versatile and sterically hindered building block in advanced organic synthesis. Its unique substitution pattern—a nitrile group flanked by two methyl groups—imparts specific reactivity and physical characteristics that are of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and key transformations, and an expert analysis of its spectroscopic signatures. Furthermore, we explore its relevance as a synthon in the context of drug discovery, offering insights for professionals engaged in the development of novel therapeutics.

Core Molecular and Physical Properties

This compound, also known as 2-Cyano-m-xylene, is a white to beige crystalline solid at room temperature.[1] The ortho-methyl groups exert significant steric influence on the nitrile functionality, which governs its reactivity and interaction with biological targets and solvent molecules. Its fundamental identifiers and physical properties are summarized below for rapid reference.

Table 1: Key Identifiers and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Cyano-m-xylene, Benzonitrile, 2,6-dimethyl- | [3][4] |

| CAS Number | 6575-13-9 | [2][5] |

| Molecular Formula | C₉H₉N | [2][5] |

| Molecular Weight | 131.17 g/mol | [2] |

| Appearance | White to beige crystalline powder | [3][4] |

| Melting Point | 88 - 92 °C | [6] |

| Boiling Point | 228.7 °C at 760 mmHg | [4] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and acetone. | [3] |

| InChI | InChI=1S/C9H9N/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,1-2H3 | [2] |

| InChIKey | QSACPWSIIRFHHR-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CC=CC(C)=C1C#N | [2] |

Synthesis and Chemical Reactivity

The synthesis and subsequent transformations of this compound are fundamental to its utility. The steric hindrance from the flanking methyl groups requires careful consideration of reaction conditions.

Synthesis via Sandmeyer Reaction

The most direct and reliable synthesis of this compound proceeds from 2,6-dimethylaniline via a Sandmeyer reaction.[7][8] This classic transformation involves the diazotization of the primary amine followed by displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Expertise & Trustworthiness Insight: This protocol is adapted from established Sandmeyer reaction procedures.[9][10] The critical control parameter is temperature during diazotization; maintaining it below 5 °C is essential to prevent the premature decomposition of the diazonium salt and formation of phenolic byproducts.

-

Diazotization:

-

In a 500 mL beaker, suspend 2,6-dimethylaniline (0.1 mol, 12.12 g) in a mixture of concentrated HCl (30 mL) and water (100 mL).

-

Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring. A fine precipitate of the hydrochloride salt will form.

-

Slowly add a pre-cooled solution of sodium nitrite (0.11 mol, 7.6 g) in water (20 mL) dropwise. Ensure the internal temperature does not exceed 5 °C.

-

After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. The resulting diazonium salt solution should be kept cold for the next step.

-

-

Sandmeyer Cyanation:

-

In a separate 1 L flask, prepare the copper(I) cyanide solution. Dissolve copper(I) cyanide (0.12 mol, 10.75 g) in a solution of sodium cyanide (0.25 mol, 12.25 g) in water (50 mL). Caution: Cyanide salts are highly toxic.

-

Cool this solution to 0 °C and, with vigorous stirring, slowly add the cold diazonium salt solution from the previous step.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with 10% NaOH solution (100 mL) followed by brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude solid can be purified by recrystallization from ethanol/water or by sublimation to yield pure this compound.

-

Key Chemical Transformations

The nitrile group is a rich functional handle for further synthetic elaboration. The primary transformations involve its hydrolysis to a carboxylic acid and its reduction to a primary amine.

Caption: Key reactivity pathways of this compound.

Experimental Protocol: Hydrolysis to 2,6-Dimethylbenzoic Acid

Causality Behind Experimental Choice: Acid-catalyzed hydrolysis is effective for converting nitriles to carboxylic acids.[11][12] Due to the steric hindrance around the nitrile in this substrate, forcing conditions (reflux in strong acid) are necessary to drive the reaction to completion.

-

Place this compound (10.0 g, 76.2 mmol) in a 250 mL round-bottom flask.

-

Add a mixture of concentrated sulfuric acid (50 mL) and water (50 mL). Caution: Add acid to water slowly.

-

Attach a reflux condenser and heat the mixture under reflux for 4-6 hours. The solid should dissolve as the reaction proceeds.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it onto 200 g of crushed ice.

-

The white precipitate of 2,6-dimethylbenzoic acid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried. Recrystallization from ethanol/water may be performed for higher purity.

Experimental Protocol: Reduction to 2,6-Dimethylbenzylamine

Self-Validating System: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[13][14] The protocol includes a careful quenching step to safely neutralize the highly reactive excess hydride and decompose the aluminum complexes, ensuring a safe and clean work-up.

-

Set up a dry 500 mL three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.

-

Suspend LiAlH₄ (4.3 g, 114 mmol) in 150 mL of anhydrous diethyl ether under a nitrogen atmosphere.

-

Dissolve this compound (10.0 g, 76.2 mmol) in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 4 hours.

-

Cool the flask in an ice bath and quench the reaction by the slow, sequential addition of water (4.3 mL), 15% aqueous NaOH (4.3 mL), and then water again (12.9 mL).

-

Stir the resulting granular white precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation to yield 2,6-dimethylbenzylamine.

Reactivity of the Aromatic Ring

The benzene ring itself is subject to electrophilic aromatic substitution. The directing effects of the substituents determine the regiochemical outcome. The two methyl groups are activating, ortho, para-directors, while the nitrile group is a deactivating, meta-director.[1][15] The powerful activating effect of the two methyl groups dominates, directing incoming electrophiles primarily to the para position (C4), with some substitution at the ortho positions (C3/C5) being sterically hindered.

Caption: Analysis of directing effects for electrophilic substitution.

Spectroscopic Characterization

Authenticating the structure and purity of this compound requires a multi-technique spectroscopic approach.

Table 2: Spectroscopic Data for this compound

| Technique | Characteristic Features | Reference(s) |

| ¹H NMR | Aromatic (Ar-H): ~7.3-7.4 ppm (triplet, 1H, H4), ~7.1-7.2 ppm (doublet, 2H, H3/H5). Methyl (-CH₃): ~2.5 ppm (singlet, 6H). | [16] |

| ¹³C NMR | Nitrile (-C≡N): ~118 ppm. Aromatic (Ar-C): ~141 ppm (C2/C6), ~132 ppm (C4), ~128 ppm (C3/C5), ~115 ppm (C1). Methyl (-CH₃): ~20 ppm. | [3] |

| IR Spectroscopy | Nitrile (C≡N Stretch): Strong, sharp absorption at ~2225 cm⁻¹. Aromatic C-H Stretch: ~3050 cm⁻¹. Aliphatic C-H Stretch: ~2950 cm⁻¹. | [17][18] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 131. Major Fragments: m/z = 116 ([M-CH₃]⁺), m/z = 104 ([M-HCN]⁺). | [2][19] |

Note: NMR chemical shifts are approximate and depend on the solvent used.

Expert Analysis:

-

¹H NMR: The molecule's symmetry results in a simple spectrum. The six protons of the two equivalent methyl groups appear as a single large singlet. The aromatic region shows a triplet for the proton at the C4 position (coupled to two equivalent protons) and a doublet for the two equivalent protons at C3 and C5 (each coupled to one proton).

-

IR: The most diagnostic peak is the strong, sharp band for the nitrile C≡N triple bond stretch around 2225 cm⁻¹.[17] Its presence is a clear indicator of the nitrile functionality.

-

MS: In electron impact mass spectrometry, the molecular ion peak at m/z 131 will be prominent.[2] A common fragmentation pathway for alkylbenzenes is the loss of a methyl radical, leading to a stable benzylic-type cation at m/z 116 ([M-15]⁺), which is often the base peak.[20] Another expected fragment is from the loss of neutral hydrogen cyanide, resulting in a peak at m/z 104 ([M-27]⁺).

Applications in Drug Development and Medicinal Chemistry

While not a final drug itself, this compound is an important structural motif and intermediate in medicinal chemistry. The benzonitrile group is found in numerous pharmaceuticals, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a key reactive handle for synthesis.[21]

Relevance to Aromatase Inhibitors: Aromatase inhibitors are a critical class of drugs for treating hormone-responsive breast cancer.[21] Molecules like Letrozole and Anastrozole feature substituted benzonitrile cores.[22] The synthesis of Letrozole, for instance, involves the coupling of two different benzonitrile-containing fragments.[23][24]

While the direct precursor to Letrozole is 4-bromomethylbenzonitrile, this compound represents a valuable starting point for the synthesis of novel analogues. Drug development professionals often explore structural variations of existing drugs to improve efficacy, selectivity, or pharmacokinetic properties. The 2,6-dimethyl substitution pattern provides significant steric bulk around the core, which can be exploited to probe the binding pocket of a target enzyme like aromatase, potentially leading to derivatives with altered binding kinetics or selectivity profiles. Its derivatives, such as 4-hydroxy-2,6-dimethylbenzonitrile, serve as building blocks for more complex molecular architectures.[25]

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6]

-

Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

In case of exposure:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: If swallowed, call a poison center or doctor immediately.[6]

-

References

-

SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link]

-

University of California, Irvine. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

-

NIST. This compound IR Spectrum. [Link]

-

Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [YouTube Video]. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

-

University of Calgary. Directing Groups in SE Ar. [Link]

-

Kumar, A., & Kumar, V. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 10(44), 26345–26366. [Link]

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

PubChem. This compound. [Link]

-

Organic Chemistry Tutor. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. [YouTube Video]. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

-

University of Leeds. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

-

Chemguide. hydrolysis of nitriles. [Link]

-

Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChemLite. This compound (C9H9N). [Link]

-

LookChem. This compound. [Link]

-

NIST. This compound. [Link]

- Google Patents.

-

PubChem. 4-Hydroxy-2,6-dimethylbenzonitrile. [Link]

- Google Patents.

-

Suman, M., et al. (2019). A novel process for the synthesis of substantially pure Letrozole. Arkivoc, 2019(5), 319-326. [Link]

-

Organic Syntheses. Reduction of L-Valine to L-Valinol. [Link]

-

SlidePlayer. Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. [Link]

-

Chemistry Stack Exchange. Reduction of N,N-dimethylbenzamide with LiAlH4. [Link]

- Google Patents. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.

-

Organic Syntheses. Mesitoic acid. [Link]

-

MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

-

ScienceDirect. Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. [Link]

Sources

- 1. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 2. This compound | C9H9N | CID 81057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound|lookchem [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. chem.uci.edu [chem.uci.edu]

- 13. gauthmath.com [gauthmath.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. This compound(6575-13-9) 1H NMR spectrum [chemicalbook.com]

- 17. This compound [webbook.nist.gov]

- 18. This compound [webbook.nist.gov]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. CN113072462A - Preparation method of letrozole key intermediate - Google Patents [patents.google.com]

- 24. US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]

- 25. 4-Hydroxy-2,6-dimethylbenzonitrile | C9H9NO | CID 590183 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,6-Dimethylbenzonitrile

This guide provides an in-depth analysis of 2,6-Dimethylbenzonitrile, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's nomenclature, properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Nomenclature and Structural Identification

The unequivocally correct IUPAC name for the compound is This compound .[1][2] This name is derived following systematic nomenclature rules:

-

Parent Structure : The core is a benzene ring attached to a cyano group (-C≡N), which defines it as a "benzonitrile."

-

Numbering : The carbon atom of the cyano group is designated as position 1 of the benzene ring.

-

Substituents : Two methyl (-CH₃) groups are located on the ring. Their positions are indicated by the lowest possible locants, which are positions 2 and 6.

Key identifiers for this compound are essential for unambiguous documentation and material procurement.

| Identifier | Value | Source |

| CAS Number | 6575-13-9 | [1][3][4] |

| Molecular Formula | C₉H₉N | [3][4] |

| Molecular Weight | 131.18 g/mol | [2][3] |

| Synonyms | 2-Cyano-1,3-dimethylbenzene, 2-Cyano-m-xylene | [1][3] |

| InChI Key | QSACPWSIIRFHHR-UHFFFAOYSA-N | [1][2][3] |

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral characteristics of this compound is fundamental for its handling, purification, and characterization in a laboratory setting.

Physicochemical Data

| Property | Value | Notes |

| Appearance | White to beige crystalline powder | [2][5] |

| Melting Point | 88-91 °C | [5] |

| Boiling Point | 93°C at 10 mmHg | [5] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and acetone. | [3] |

| Storage | Store in a dry, room temperature environment in a sealed container. | [5] |

Spectroscopic Data Spectroscopic analysis provides the definitive structural confirmation of the molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic and methyl protons. The symmetry of the molecule simplifies the spectrum.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will show unique signals for the nitrile carbon, the substituted and unsubstituted aromatic carbons, and the methyl carbons.

-

Infrared (IR) Spectroscopy : A prominent, sharp absorption band characteristic of the nitrile group (-C≡N) stretching vibration is typically observed.[1][6]

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.[4]

Synthesis and Mechanistic Considerations

The most prevalent and industrially significant method for synthesizing this compound is the Sandmeyer reaction .[7][8] This classic transformation provides a reliable pathway from readily available anilines to benzonitriles.

Core Rationale: The Sandmeyer reaction is chosen for its efficiency in converting an amino group on an aromatic ring into a wide variety of functional groups, including the cyano group, which is otherwise difficult to introduce directly.[7] The reaction proceeds via a diazonium salt intermediate, a highly versatile synthetic handle.[8]

Detailed Experimental Protocol (Sandmeyer Reaction)

-

Diazotization of 2,6-Dimethylaniline :

-

Rationale : This initial step converts the primary amine into a diazonium salt, which is an excellent leaving group (N₂ gas). The reaction must be performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.

-

Procedure :

-

Dissolve 2,6-dimethylaniline in an aqueous solution of a strong acid, typically hydrochloric acid (HCl).[9]

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir vigorously.

-

The completion of the reaction can be tested using starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

-

-

Cyanation :

-

Rationale : The diazonium salt is displaced by a cyanide nucleophile, catalyzed by copper(I) cyanide (CuCN).[7][9] The copper(I) species facilitates a single-electron transfer mechanism, leading to the formation of an aryl radical, loss of dinitrogen gas, and subsequent reaction with the cyanide.[7]

-

Procedure :

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide (KCN) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, the reaction mixture is typically warmed to drive the reaction to completion.

-

The product, this compound, can then be isolated by extraction with an organic solvent, followed by purification (e.g., distillation or recrystallization).

-

-

Key Chemical Reactivity and Applications

The utility of this compound stems from the versatile reactivity of its nitrile functional group. This makes it a valuable building block in the synthesis of pharmaceuticals and fine chemicals.[3]

A. Hydrolysis to Carboxylic Acid The nitrile group can be hydrolyzed under acidic or basic conditions to form 2,6-dimethylbenzoic acid. This transformation is fundamental for creating carboxylic acid derivatives.

B. Reduction to Primary Amine Reduction of the nitrile, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), yields 2,6-dimethylbenzylamine.[9] This amine is a precursor for more complex molecules.

Applications in Drug Development

The benzonitrile moiety is a privileged scaffold in medicinal chemistry.[10] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in designing enzyme inhibitors and receptor antagonists.[11][12]

-

Enzyme Inhibition : Benzonitrile derivatives are used to develop inhibitors for various kinases, which are often overactive in cancer.[10]

-

Antiviral Agents : Certain benzonitrile compounds have shown potent activity against viruses like Hepatitis C by inhibiting viral entry into host cells.[10]

-

Lidocaine Synthesis : this compound is a precursor to 2,6-dimethylaniline, a key starting material for the synthesis of the widely used local anesthetic, Lidocaine.[13][14]

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety.

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

Recommended Safety Protocols

| Precautionary Measure | Guideline |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat.[15][16] |

| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16] |

| Handling | Avoid contact with skin, eyes, and inhalation of dust. Wash hands thoroughly after handling.[15][16] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, acids, and bases.[16] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16] |

Conclusion

This compound is a well-defined chemical entity with significant importance as a synthetic intermediate. Its preparation via the Sandmeyer reaction is a robust and scalable method. The reactivity of its nitrile group provides access to a variety of valuable downstream products, including key precursors for pharmaceuticals like Lidocaine. A thorough understanding of its properties, synthesis, and handling protocols is essential for its effective and safe utilization in research and industrial applications.

References

-

Synthesis of this compound . PrepChem.com. [Link]

-

This compound | C9H9N | CID 81057 . PubChem. [Link]

-

This compound . NIST Chemistry WebBook. [Link]

-

3-Methyl-4-nitrophenol CAS N°: 2581-34-2 . OECD SIDS. [Link]

-

CAS No : 2581-34-2 | Chemical Name : 3-Methyl-4-nitrophenol . Pharmaffiliates. [Link]

-

This compound IR Spectrum . NIST Chemistry WebBook. [Link]

-

Sandmeyer reaction . Wikipedia. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review . PMC - NIH. [Link]

-

This compound (C9H9N) . PubChemLite. [Link]

-

This compound Condensed phase thermochemistry data . NIST Chemistry WebBook. [Link]

- Process for preparation of 2,6-dichlorobenzonitrile.

- Method for preparing 2,6-dialkoxy benzene nitrile.

-

The 2-Step Synthesis of Lidocaine . University of Missouri–St. Louis. [Link]

-

2-tert-Butoxycarbonyloxyimino-2-Phenylacetonitrile . Organic Syntheses. [Link]

- Application of benzonitrile compound in preparation of antitumor drugs.

-

ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE . HETEROCYCLES. [Link]

-

Reduction of 1,3-dimethyl-2-nitrobenzene to 2,6-dimethylaniline . University of Calgary. [Link]

-

This compound . LookChem. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore . PMC - NIH. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies . Signal Transduction and Targeted Therapy. [Link]

-

2,4-Dimethylbenzonitrile | C9H9N | CID 89046 . PubChem. [Link]

Sources

- 1. This compound | C9H9N | CID 81057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6575-13-9 [sigmaaldrich.cn]

- 3. CAS 6575-13-9: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound CAS#: 6575-13-9 [m.chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. chemistry.gravitywaves.com [chemistry.gravitywaves.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2,6-Dimethylbenzonitrile: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2,6-Dimethylbenzonitrile, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the nomenclature, physicochemical properties, synthesis methodologies, analytical characterization, and applications of this versatile molecule. The content is structured to provide not just procedural steps but also the underlying scientific principles, ensuring a thorough understanding for practical application.

Nomenclature and Synonyms: A Multifaceted Identity

This compound is systematically known by its IUPAC name, This compound .[1] However, in practical laboratory and commercial settings, it is often referred to by a variety of synonyms. Understanding these alternative names is crucial for efficient literature searching and chemical sourcing.

The most common synonyms for this compound include:

-

2-Cyano-m-xylene : This name highlights its relationship to meta-xylene (1,3-dimethylbenzene) with a cyano group at the 2-position.

-

2,6-Dimethylbenzenecarbonitrile : An alternative systematic name that is also frequently used.[2]

-

Benzonitrile, 2,6-dimethyl- : A common indexing name found in chemical databases.[1]

Other identifiers include its CAS Registry Number: 6575-13-9 , which is a unique numerical identifier, and its EC Number: 229-503-5 .[1] A comprehensive list of synonyms and identifiers is provided in the table below for quick reference.

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Registry Number | 6575-13-9[1] |

| EC Number | 229-503-5[1] |

| Common Synonyms | 2-Cyano-m-xylene, 2,6-Dimethylbenzenecarbonitrile[2] |

| InChI | InChI=1S/C9H9N/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,1-2H3[1] |

| SMILES | CC1=C(C(=CC=C1)C)C#N[1] |

Physicochemical Properties: A Snapshot of the Molecule

Understanding the physical and chemical properties of this compound is fundamental to its handling, storage, and application in synthesis. It is a white to beige crystalline solid at room temperature. Key physicochemical data are summarized in the following table.

| Property | Value | Source |

| Molecular Formula | C₉H₉N | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Appearance | White to beige crystalline powder | |

| Melting Point | 88-91 °C | |

| Boiling Point | 93 °C at 10 mmHg | |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | |

| Density | ~1.01 g/cm³ (estimate) |

Synthesis of this compound: The Sandmeyer Reaction

The most common and industrially relevant method for the synthesis of this compound is the Sandmeyer reaction , starting from the readily available 2,6-dimethylaniline (also known as 2,6-xylidine). This classic transformation in organic chemistry provides an efficient route to introduce a cyano group onto an aromatic ring via a diazonium salt intermediate.

The overall transformation can be depicted as follows:

Caption: GHS hazard pictogram and statements for this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established synthetic route and a range of potential applications, particularly in the fields of pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and safe handling practices, as detailed in this guide, is essential for its effective and responsible use in a research and development setting. As the demand for novel and complex organic molecules continues to grow, the importance of key building blocks like this compound in the synthetic chemist's toolbox is undeniable.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (2023). Synthesis of this compound. Retrieved from [Link]

- Google Patents. (n.d.). CN1681774A - Process for the preparation of 4-[[4-[[4-(2-cyanovinyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile.

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Fleming, F. L., & Fleming, S. A. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2,6-Dimethylbenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, hazards, and handling protocols for 2,6-Dimethylbenzonitrile (CAS No. 6575-13-9). As a key intermediate in various organic synthesis applications, including the development of pharmaceuticals and agrochemicals, a thorough understanding of its hazard profile is essential for ensuring laboratory safety and regulatory compliance.[1] This document synthesizes data from authoritative sources to provide actionable insights for professionals working with this compound.

Chemical Identity and Physical Properties

This compound is an aromatic nitrile compound featuring a benzene ring substituted with two methyl groups and a cyano (-C≡N) group.[1] Its physical state can be a white to yellow crystalline powder or a colorless to pale yellow liquid, depending on the ambient temperature.[1] While it has low solubility in water, it is soluble in organic solvents like ethanol and acetone.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 6575-13-9 | [2] |

| Molecular Formula | C₉H₉N | [2] |

| Molecular Weight | 131.17 g/mol | [2] |

| Appearance | White to yellow crystal/powder |

| Synonyms | 2-Cyano-m-xylene, Benzonitrile, 2,6-dimethyl- |[1][2] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[3] The primary hazards are related to acute toxicity, skin and eye irritation, and respiratory tract irritation.[2][3]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Aggregated data from multiple sources.[2]

The corresponding signal word is Warning . Personnel handling this chemical must be fully aware of these hazards and take all necessary precautions.

First-Aid and Emergency Response Protocols

Prompt and correct first-aid measures are critical in the event of an exposure. The following protocols are based on standard safety data sheets.

-

In Case of Inhalation: Immediately move the affected person to fresh air.[3][4] If breathing is difficult or stops, provide artificial respiration.[3] Seek immediate medical attention.[4]

-

In Case of Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately and thoroughly with plenty of soap and water for at least 15 minutes.[3][5] If skin irritation develops or persists, seek medical advice.[3]

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to rinse under the eyelids.[3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[3]

-

In Case of Ingestion: Do NOT induce vomiting.[6] Rinse the mouth thoroughly with water.[3] If the person is conscious, have them drink plenty of water.[5] Call a physician or poison control center immediately.[3]

The following diagram illustrates the logical flow of actions in response to an accidental exposure to this compound.

Caption: Workflow for emergency response following exposure.

Safe Handling, Storage, and Exposure Controls

To mitigate the risks associated with this compound, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is necessary.

This diagram illustrates the most effective sequence of control measures.

Caption: The hierarchy of controls for chemical safety.

-

Ventilation: Always handle this compound in a well-ventilated area.[4] The use of a certified chemical fume hood is strongly recommended to minimize inhalation exposure.[6]

-

Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke in areas where the chemical is used or stored.[4]

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] The designated storage area should be locked up.[3] Store away from incompatible materials.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to hazardous reactions.[3]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[4][5]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[3][4]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for organic vapors and particulates.[3]

Stability and Reactivity

Under normal laboratory conditions, this compound is stable.[3] However, certain conditions and materials should be avoided to prevent hazardous reactions.

-

Conditions to Avoid: Excess heat and the formation of dust should be avoided.[3]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[3]

-

Hazardous Decomposition Products: Thermal decomposition can produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[3]

Toxicological and Ecological Information

The toxicological properties of this compound have not been fully investigated. However, available data indicates it is harmful through oral, dermal, and inhalation routes of exposure.[2]

-

Acute Effects: Symptoms of overexposure may include headache, dizziness, nausea, and vomiting. It is known to cause irritation to the skin, eyes, and respiratory system.[3]

-

Chronic Effects: No data is available on carcinogenicity, mutagenicity, or reproductive toxicity.[3]

-

Ecological Information: Environmental release should be avoided.[3] Specific data on ecotoxicity is limited, but as a nitrile compound, it should be handled as potentially harmful to aquatic life.

Disposal Considerations

All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.

Protocol for Disposal:

-

Classification: Classify the waste as hazardous.

-

Containment: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.

-

Disposal: Dispose of the contents and container through an approved and licensed waste disposal plant.[3][4] Do not allow the chemical to enter drains or the environment.[6]

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxy-2,6-dimethylbenzonitrile. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dimethylbenzonitrile. PubChem. Retrieved from [Link]

-

University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Risk Management and Safety. Retrieved from [Link]

Sources

The Benzonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Benzonitrile Derivatives

Abstract

The benzonitrile structural motif, characterized by a cyano group appended to a benzene ring, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique physicochemical properties, including its role as a hydrogen bond acceptor and bioisostere for various functional groups, have cemented its status as a privileged scaffold in the design of novel therapeutics.[1] This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by benzonitrile derivatives, with a focus on their applications in oncology, virology, and microbiology. We will delve into the mechanistic underpinnings of their therapeutic effects, present robust experimental protocols for their evaluation, and provide a framework for the rational design of next-generation benzonitrile-based drug candidates.

Introduction: The Versatility of the Benzonitrile Moiety

The benzonitrile unit is more than a simple aromatic ring; the nitrile group (-C≡N) imparts a unique set of electronic and steric properties that are highly advantageous in drug design.[2] The strong electron-withdrawing nature of the nitrile influences the reactivity of the benzene ring and allows for a wide array of chemical modifications.[2][3] Furthermore, the linear geometry of the nitrile group and its ability to act as a hydrogen bond acceptor make it a valuable pharmacophore for interacting with biological targets.[1][4] These characteristics have led to the successful development of benzonitrile-containing drugs for a multitude of diseases.[5] This guide will explore the key therapeutic areas where benzonitrile derivatives have shown significant promise.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Benzonitrile derivatives have demonstrated significant potential as anticancer agents by targeting fundamental processes in cancer cell growth and survival. Their mechanisms of action are diverse, ranging from the disruption of the cytoskeleton to the inhibition of critical signaling pathways.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

2.1.1. Tubulin Polymerization Inhibition:

A primary mechanism by which certain benzonitrile derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[1][6] Microtubules, the dynamic polymers of α- and β-tubulin, are crucial for the formation of the mitotic spindle during cell division. By binding to tubulin and disrupting microtubule dynamics, these compounds induce a G2/M phase cell cycle arrest, ultimately leading to apoptosis in rapidly dividing cancer cells.[1]

Signaling Pathway: Disruption of Mitosis

Caption: Inhibition of tubulin polymerization by benzonitrile derivatives, leading to mitotic arrest and apoptosis.

2.1.2. Kinase Inhibition:

Many cancers are driven by the aberrant activity of protein kinases. Benzonitrile derivatives have been successfully designed as inhibitors of various kinases that are dysregulated in cancer, including Epidermal Growth factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Tankyrase, mTOR, and TBK1/IKKε.[1][7][8] By blocking the ATP-binding site or allosteric sites of these kinases, these compounds can halt the downstream signaling pathways that promote tumor growth, angiogenesis, and metastasis.[1][8]

Signaling Pathway: Interruption of Kinase Signaling

Caption: Benzonitrile derivatives as inhibitors of receptor tyrosine kinases, blocking downstream signaling pathways.

Quantitative Data Summary: Anticancer Activity

| Compound Class | Target | Cancer Cell Line | IC50 | Reference |

| 2-Phenylacrylonitriles | Tubulin | HCT116 (Colon) | 5.9 nM | [6] |

| 2-Phenylacrylonitriles | Tubulin | BEL-7402 (Liver) | 7.8 nM | [6] |

| Benzofuran-nitriles | EGFR TK | HCT-116 | 8.81–13.85 µM | [9] |

| Benzofuran-nitriles | EGFR TK | MCF-7 | 8.36–17.28 µM | [9] |

| Biphenyl-1,2,3-triazol-benzonitriles | PD-1/PD-L1 | - | 8.52 µM | [10] |

Experimental Protocols

2.3.1. Synthesis of a Benzonitrile-Based EGFR Inhibitor

This protocol describes the synthesis of 4-(benzofuran-2-yl)-2-(substituted amino)nicotinonitriles, which have shown EGFR inhibitory activity.[9]

Workflow: Synthesis of a Benzonitrile EGFR Inhibitor

Caption: Synthetic workflow for a benzonitrile-based EGFR inhibitor.

Step-by-Step Methodology:

-

Knoevenagel Condensation: React 2-acetyl benzofuran with malononitrile in an ethanolic solution to yield 2-(1-(benzofuran-2-yl)ethylidene)malononitrile.

-

Reaction with DMFDMA: Treat the product from step 1 with N,N-dimethylformamide dimethylacetal (DMFDMA) to form (E)-2-(1-(benzofuran-2-yl)-3-(dimethylamino)allylidene)malononitrile.

-

Cyclization: Reflux the product from step 2 with an appropriate primary amine for one hour, followed by stirring at room temperature overnight.

-

Work-up and Purification: Dilute the reaction mixture with CH2Cl2 and wash with brine. Extract the aqueous layer with CH2Cl2 and purify the combined organic layers to obtain the final product.[9]

2.3.2. In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules in the presence of a test compound.[7]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin powder in ice-cold General Tubulin Buffer with 1 mM GTP to a final concentration of 10 mg/mL.

-

Prepare a 10x concentrated stock of the benzonitrile test compound in General Tubulin Buffer. The final DMSO concentration should not exceed 2%.

-

Prepare 10x stocks of a known inhibitor (e.g., Nocodazole) and an enhancer (e.g., Paclitaxel) as controls.

-

-

Assay Procedure:

-

Pre-warm a 96-well plate and a microplate reader to 37°C.

-

Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

-

Initiate polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity over time.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to generate polymerization curves.

-

Determine the IC50 value by plotting the maximum polymerization rate or the maximum polymer mass as a function of the logarithm of the test compound concentration and fitting the data to a dose-response curve.[11]

-

2.3.3. TR-FRET Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit a specific kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[12]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 2X working solution of the target kinase and a terbium-labeled antibody in the appropriate assay buffer.

-

Prepare a 4X working solution of a fluorescein-labeled tracer in the assay buffer.

-

Prepare serial dilutions of the benzonitrile test compound.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of the test compound.

-

Add 5 µL of the kinase/antibody mixture.

-

Add 5 µL of the tracer to initiate the reaction.

-

Incubate for 1 hour at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible reader, measuring the emission at two different wavelengths (e.g., 615 nm and 665 nm).

-

Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50 value.[13]

-

Antiviral Activity: A Barrier Against Viral Invasion

Benzonitrile derivatives have also emerged as promising antiviral agents, with notable activity against viruses such as the Hepatitis C Virus (HCV).[1]

Mechanism of Action: Blocking Viral Entry

A key antiviral mechanism of certain benzonitrile derivatives is the inhibition of viral entry into host cells.[1] For HCV, 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives have been shown to be potent inhibitors.[1][10] These compounds are thought to interfere with the interaction between the HCV envelope glycoproteins and host cell receptors, thereby preventing the initial stages of infection.[1]

Signaling Pathway: Inhibition of HCV Entry

Caption: Benzonitrile derivatives inhibiting HCV entry by blocking the interaction with host cell receptors.

Quantitative Data Summary: Antiviral Activity

| Compound | Virus | EC50 | Reference |

| L0909 (2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivative) | HCV | 0.022 µM | [1] |

Experimental Protocols

3.3.1. Synthesis of an Antiviral Benzonitrile Derivative

The following is a general procedure for the synthesis of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives.[10]

Step-by-Step Methodology:

-

Start with a suitable benzonitrile precursor.

-

Through a series of chemical transformations, introduce the piperazine moiety at the desired position.

-

Couple the aryl group to the piperazine nitrogen to obtain the final product.

-

Purify the compound using appropriate chromatographic techniques.

3.3.2. HCV Pseudoparticle (HCVpp) Entry Assay

This assay utilizes retroviral particles pseudotyped with HCV envelope glycoproteins to specifically measure viral entry.[14]

Workflow: HCV Pseudoparticle Entry Assay

Caption: Workflow for the HCV pseudoparticle entry assay to evaluate antiviral compounds.

Step-by-Step Methodology:

-

HCVpp Production: Co-transfect HEK293T cells with plasmids encoding the HCV E1 and E2 glycoproteins, a retroviral packaging construct, and a reporter gene (e.g., luciferase).

-

Harvest and Titer: Collect the supernatant containing the HCVpp and determine the viral titer.

-

Infection: Seed Huh7 cells in a 96-well plate. Pre-incubate the cells with serial dilutions of the benzonitrile test compound.

-

Transduction: Add the HCVpp to the cells and incubate for 4-6 hours.

-

Reporter Gene Assay: After 72 hours, lyse the cells and measure the reporter gene expression (e.g., luminescence for luciferase). A decrease in the signal indicates inhibition of viral entry.[14]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Benzonitrile derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens.[1]

Mechanism of Action: Inhibition of Essential Bacterial Enzymes

The antimicrobial action of some acrylonitrile-based compounds is proposed to involve the inhibition of essential bacterial enzymes such as penicillin-binding proteins (PBPs) and β-lactamases.[1][9][15] By covalently binding to these enzymes, the compounds can disrupt bacterial cell wall synthesis, leading to cell death.[9][15]

Quantitative Data Summary: Antimicrobial Activity

| Compound | Microorganism | MIC | Reference |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 µg/mL | [12] |

Experimental Protocols

4.3.1. Synthesis of an Antimicrobial Benzonitrile Derivative

The synthesis of (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile involves the reaction of 2-(cyanomethyl)benzonitrile with a diazonium salt.[12]

Step-by-Step Methodology:

-

Prepare the diazonium salt of 4-nitroaniline.

-

React the diazonium salt with 2-(cyanomethyl)benzonitrile in an appropriate solvent.

-

Isolate and purify the resulting product, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile.[12]

4.3.2. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Workflow: Broth Microdilution MIC Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: Perform a two-fold serial dilution of the benzonitrile compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1][13]

Conclusion and Future Perspectives

Benzonitrile derivatives represent a remarkably versatile and privileged scaffold in drug discovery, with demonstrated efficacy across a spectrum of therapeutic areas. Their unique chemical properties and synthetic tractability continue to make them attractive starting points for the development of novel therapeutic agents. Future research will likely focus on the development of more selective and potent benzonitrile-based inhibitors, as well as the exploration of novel biological targets for this promising class of compounds. The integration of computational methods, such as QSAR and molecular docking, will further accelerate the rational design and optimization of benzonitrile derivatives for the treatment of human diseases.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Retrieved from [Link]

-

Fadda, A. A., El-Mekabaty, A., & El-Attar, M. (2012). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. European Journal of Medicinal Chemistry, 54, 949-955. Retrieved from [Link]

-

Galli, A., et al. (2019). Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp). In Hepatitis C Virus (pp. 165-177). Humana, New York, NY. Retrieved from [Link]

-

Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. Retrieved from [Link]

-

Abdou, I. M., et al. (2017). Antibacterial activity and mechanism of action of the benzazole acrylonitrile-based compounds: In vitro, spectroscopic, and docking studies. European Journal of Medicinal Chemistry, 136, 414-426. Retrieved from [Link]

-

Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved from [Link]

-

Al-Abdullah, E. S., et al. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1660. Retrieved from [Link]

-

Li, W., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1530-1553. Retrieved from [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved from [Link]

-

Fleming, P. E., & Ghose, A. K. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 54(12), 3953-3972. Retrieved from [Link]

-

LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of new EGFR inhibitors strategy. Retrieved from [Link]

-

Singh, S., et al. (2022). Generation of fluorescent HCV pseudoparticles to study early viral entry events. Virology Journal, 19(1), 1-10. Retrieved from [Link]

-

Al-Dies, A. M., et al. (2025). Synthesis, EGFR and VEGFR-2 inhibitors, crystal structure, DFT analysis, molecular docking study of β-enaminonitrile incorporating 1H-benzo[f]-chromene-2-carbonitrile. Semantic Scholar. Retrieved from [Link]

-

Li, Y., et al. (2020). 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. Journal of Medicinal Chemistry, 63(11), 5972-5989. Retrieved from [Link]

-

Li, Y., et al. (2020). Design, synthesis, and evaluation of novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile compounds as Zika inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(4), 126906. Retrieved from [Link]

-

Urbanowicz, R. A., et al. (2016). Novel functional hepatitis C virus glycoprotein isolates identified using an optimized viral pseudotype entry assay. Journal of General Virology, 97(10), 2635-2648. Retrieved from [Link]

-

Smaill, J. B., et al. (2000). Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). Journal of Medicinal Chemistry, 43(7), 1380-1397. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from [Link]

-

Chen, S., et al. (2024). Design, synthesis, and antiviral activity of 1-aryl-4-arylmethylpiperazine derivatives as Zika virus inhibitors with broad antiviral spectrum. Bioorganic & Medicinal Chemistry, 103, 117682. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Antiviral Drug Tecovirimat and Its Key Maleimide Intermediates Using Organocatalytic Mumm Rearrangement at Ambient Conditions. Retrieved from [Link]

-

QIAGEN. (2015). artus® HCV RG RT-PCR Kit Handbook. Retrieved from [Link]

Sources

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]